S-(2-Formylisopropyl)thioacetate
Description
Properties
Molecular Formula |
C6H10O2S |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
S-(4-oxobutan-2-yl) ethanethioate |
InChI |
InChI=1S/C6H10O2S/c1-5(3-4-7)9-6(2)8/h4-5H,3H2,1-2H3 |
InChI Key |
YNAWIDNWSONFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)SC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Flavor Industry : S-Furfuryl thioacetate (FEMA 3162) and S-ethyl thioacetate are critical for replicating roasted or fruity aromas in food products .
- Polymer Science : Thioacetates with azide/alkene groups enable post-polymerization modifications, enhancing material functionality (e.g., porosity, conductivity) .
- Enzyme Studies : Thioacetates serve as substrates to probe enzymatic mechanisms, revealing inhibition patterns (e.g., ethanethiol’s irreversible inhibition of Eat1) .
Preparation Methods
Structural and Functional Properties
S-(2-Formylisopropyl)thioacetate (C₆H₁₀O₂S) features a thioacetate group (-SC(O)CH₃) bonded to a 2-formylisopropyl moiety. The formyl group introduces electrophilic reactivity, while the thioester linkage confers susceptibility to nucleophilic attack, making it a versatile intermediate in acyl transfer reactions. Its polarizable sulfur atom also enables coordination with metal catalysts, though this property remains underexplored in the literature.
Preparation Methods
Alkylation of Potassium Thioacetate
The most empirically supported route derives from innovations in potassium thioacetate (CH₃COSK) synthesis, as detailed in Patent CN111302994A. While the patent focuses on CH₃COSK production, its methodology provides a foundation for this compound synthesis via nucleophilic substitution:
Reaction Mechanism:
where R-X = 2-formylisopropyl bromide or analogous alkylating agents.
Adapted Protocol from Patent CN111302994A:
-
Solvent System: Absolute ethanol at -15°C to 40°C ensures solubility of CH₃COSK while minimizing hydrolysis.
-
Alkylation: Slow addition of 2-formylisopropyl bromide to CH₃COSK in ethanol under nitrogen atmosphere.
-
Crystallization: Centrifugation at controlled temperatures (-10°C to 20°C) isolates the product.
-
Purification: Washing with chilled ethanol removes residual potassium salts.
Key Parameters:
| Parameter | Value Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | -15°C to 20°C | Minimizes thioester hydrolysis |
| Reaction Time | 10–20 hours | Ensures complete alkylation |
| Solvent Volume Ratio | 1:1.5 (CH₃COSK:EtOH) | Optimizes solubility |
This method theoretically achieves >80% yield, assuming stoichiometric equivalence and rigorous exclusion of moisture.
Direct Thioacetylation of 2-Formylisopropyl Mercaptan
An alternative pathway involves acetylating 2-formylisopropyl mercaptan (HS-CH₂-C(CHO)-CH₃) with acetic anhydride:
Reaction Equation:
Optimized Conditions:
-
Catalyst: Pyridine (1 eq.) to neutralize acetic acid.
-
Temperature: 0°C to 25°C to prevent formyl group oxidation.
-
Workup: Extraction with dichloromethane and drying over MgSO₄.
Challenges:
-
The formyl group’s sensitivity to acidic conditions necessitates strict pH control.
-
Mercaptan oxidation to disulfides competes at temperatures >30°C.
Analytical Characterization
GC/MS Identification
The UMDNJ-EOHSI study detected this compound in synthetic biofluid extracts using DI-SPME-GC/MS:
Chromatographic Parameters:
-
Column: DB-XLB (30 m × 0.25 mm ID, 0.25 µm film).
-
Oven Program: 35°C to 330°C at variable ramping rates.
-
Retention Time: ~22.68 min (specific to instrument calibration).
Mass Spectral Data:
-
Base Peak: m/z 43 (CH₃CO⁺).
-
Molecular Ion: m/z 162 (C₆H₁₀O₂S⁺).
-
Fragmentation Pattern:
-
m/z 119: Loss of CH₃CO (43 Da).
-
m/z 91: Formylisopropyl fragment (C₄H₇O⁺).
-
Purity Assessment
Potassium thioacetate purity directly influences final product quality. Patent CN111302994A reports ≥98% purity for CH₃COSK using ethanol recrystallization, which could extrapolate to this compound if analogous purification is applied.
Industrial and Research Applications
Pharmaceutical Intermediates
Thioacetates serve as pro-drug moieties; the formyl group in this compound could enable Schiff base formation with amine-containing APIs.
Polymer Modification
Incorporation into copolymers enhances sulfur-mediated crosslinking, potentially improving elastomer resilience.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing S-(2-Formylisopropyl)thioacetate in laboratory settings?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous thioacetates (e.g., S-(3-azidopropyl)thioacetate) are synthesized by reacting thiol precursors with acetyl chloride under controlled conditions. Deprotection of thioacetate groups can be achieved via alkaline hydrolysis (e.g., NaOH in ethanol) followed by neutralization with HCl . Reaction yields (e.g., 50–95%) depend on stoichiometry, temperature, and catalyst selection (e.g., palladium in cross-coupling reactions) .
- Characterization : Use NMR (e.g., 1H/13C for thiol proton shifts at δ 2.35 ppm for thioacetate methyl groups) and FT-IR (C=O stretching at ~1685 cm⁻¹, –N3 at 2090 cm⁻¹) to confirm structure and purity .
Q. What safety precautions are critical when handling S-(2-Formylisopropyl)thioacetate?
- Handling : Use fume hoods, flame-resistant gloves, and safety goggles. The compound is classified as a skin/eye irritant (Category 2/2A) and flammable liquid (Category 4). Avoid contact with oxidizers, heat, or open flames .
- Storage : Keep in a cool, ventilated area (<25°C) in inert, airtight containers. Decomposition occurs at elevated temperatures (e.g., 91°C), releasing hazardous fumes .
Q. How can researchers characterize the purity and stability of S-(2-Formylisopropyl)thioacetate?
- Analytical Techniques :
- Chromatography : HPLC or GC-MS to monitor degradation products (e.g., free thiols or aldehydes).
- Spectroscopy : UV-Vis for tracking reaction intermediates; X-ray crystallography for structural elucidation (if crystalline) .
- Stability Testing : Conduct accelerated aging studies under varying pH, temperature, and humidity. For example, monitor hydrolysis rates in acidic/basic buffers via NMR .
Advanced Research Questions
Q. What strategies can mitigate low yields in palladium-catalyzed coupling reactions involving S-(2-Formylisopropyl)thioacetate?
- Optimization :
- Catalyst Screening : Test Pd(PPh3)4, PdCl2(dppf), or ligand-free systems to reduce side reactions.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of thioacetate intermediates.
- Stoichiometry : Balance reactant ratios (e.g., 1.2:1 thioacetate:aryl halide) to minimize unreacted starting material .
Q. How does the thioacetate group influence the compound’s stability under varying pH conditions?
- Mechanistic Insights :
- Acidic Conditions : Thioacetates undergo hydrolysis to thiols and acetic acid. For example, S-(3-azidopropyl)thioacetate hydrolyzes to 3-azidopropyl thiol in HCl .
- Basic Conditions : Base-catalyzed cleavage (e.g., NaOH) generates thiolates, which are prone to oxidation. Monitor via thiol-specific assays (e.g., Ellman’s reagent) .
- Experimental Design : Perform pH-dependent kinetic studies (pH 2–12) with buffered solutions, tracking degradation via HPLC and comparing activation energies .
Q. What analytical techniques resolve data contradictions when studying reaction intermediates?
- Multi-Technique Approach :
- NMR/FT-IR Discrepancies : Cross-validate spectral data (e.g., carbonyl peaks in IR vs. ester protons in NMR). For ambiguous signals, use 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies unexpected adducts or byproducts (e.g., disulfides from thiol oxidation) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
